molecular formula C16H15N3O4S B410445 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide CAS No. 335393-52-7

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide

Cat. No.: B410445
CAS No.: 335393-52-7
M. Wt: 345.4g/mol
InChI Key: WFSQRQRJAWHLGT-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-methylbenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted benzamides.

Scientific Research Applications

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-2-methylbenzamide
  • N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-nitrobenzamide
  • N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-propoxybenzamide

Uniqueness

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the carbamothioyl moiety, make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-3-5-11(6-4-10)15(20)18-16(24)17-13-8-7-12(19(21)22)9-14(13)23-2/h3-9H,1-2H3,(H2,17,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSQRQRJAWHLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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